Malabaricone A

Description

from Myristica malabarica (rampatri), has antipromastigote activity; structure in first source

Structure

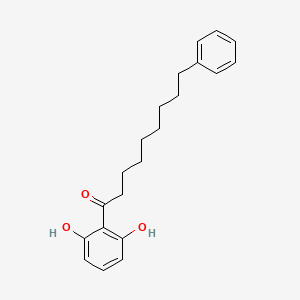

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c22-18(21-19(23)15-10-16-20(21)24)14-9-4-2-1-3-6-11-17-12-7-5-8-13-17/h5,7-8,10,12-13,15-16,23-24H,1-4,6,9,11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXIHKJASWPASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCC(=O)C2=C(C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314727 | |

| Record name | MALABARICONE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63335-23-9 | |

| Record name | Malabaricone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 287966 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALABARICONE A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALABARICONE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Malabaricone A: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Malabaricone A, a bioactive acylphenol, with a focus on its primary natural source and detailed methodologies for its isolation and purification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a diarylnonanoid, a class of phenolic compounds, that has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] It is characterized by a 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one structure.[3][4][5] Found within the Myristicaceae family of plants, this compound has demonstrated potent anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for further investigation in drug discovery programs.[1][6]

Natural Source

The primary and most well-documented natural source of this compound is the fruit rind of Myristica malabarica Lam., commonly known as the Malabar nutmeg.[1][3][7] This plant is an endemic species to the Western Ghats region of India and is also found in parts of Southeast Asia.[1] While other species of the Myristica genus have been investigated for similar compounds, M. malabarica remains the principal source for the isolation of this compound and its structural analogs, Malabaricone B, C, and D.[1][6]

Isolation and Purification of this compound

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on established literature.

3.1. Detailed Experimental Protocol

3.1.1. Plant Material Collection and Preparation

-

Fresh fruit rinds of Myristica malabarica are collected.

-

The rinds are air-dried in the shade to prevent the degradation of phytochemicals.

-

The dried material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

3.1.2. Solvent Extraction

-

The powdered fruit rind is subjected to extraction with a suitable organic solvent. Dichloromethane (DCM) has been reported as an effective solvent for the extraction of malabaricones.[1]

-

A common method is Soxhlet extraction, where the powdered material is continuously extracted with the solvent for several hours. Alternatively, maceration (soaking the powder in the solvent at room temperature for an extended period with occasional agitation) can also be employed.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a thick, viscous residue.

3.1.3. Chromatographic Purification

-

Column Chromatography: The concentrated crude extract is subjected to column chromatography for the separation of its constituents.

-

Stationary Phase: Silica gel (60-120 mesh) is typically used as the adsorbent.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the polarity being increased by gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Eluted fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar retention factors (Rf).

-

-

Further Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to further purification steps like re-crystallization or preparative TLC to obtain the pure compound. Yellow crystals are indicative of pure this compound.[1]

3.1.4. Characterization

-

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[1]

-

The obtained spectral data is compared with previously reported data in the literature to confirm the identity of this compound.[1]

-

3.2. Quantitative Data from Isolation

The following table summarizes the yield of this compound and other related compounds isolated from the dichloromethane extract of the rinds of M. malabarica, as reported in a specific study.[1]

| Compound | Amount Isolated (mg) | Yield (%) | Physical Appearance |

| This compound | 500 | 0.075 | Yellow crystals |

| Malabaricone B | 800 | 0.119 | Pale yellow solid |

| Malabaricone C | 1000 | 0.149 | Yellow crystalline solid |

| Malabaricone D | 250 | 0.037 | Pale yellow crystals |

Workflow for Isolation and Purification

The following diagram illustrates the key stages in the isolation and purification of this compound from Myristica malabarica.

Conclusion

This technical guide has outlined the primary natural source of this compound and provided a detailed, synthesized protocol for its isolation and purification. The methodologies described, from solvent extraction to chromatographic separation and spectroscopic characterization, offer a robust framework for researchers to obtain this pharmacologically significant compound for further study. The provided quantitative data and workflow diagram serve to enhance the practical application of this information in a laboratory setting. Further research into the optimization of isolation techniques and the exploration of other potential natural sources will continue to be of high value to the scientific community.

References

- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C21H26O3 | CID 324062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (63335-23-9) for sale [vulcanchem.com]

- 6. Naturally Derived Malabaricone B as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Discovery and Bioactivity of Malabaricone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of Malabaricone A, a naturally occurring acylphenol derived from the fruit rind of Myristica malabarica. This compound has demonstrated significant cytotoxic and apoptotic effects, particularly against triple-negative breast cancer (TNBC) cells. This document details the experimental protocols for the isolation and characterization of this compound, as well as for the key in vitro assays used to elucidate its anticancer activity and mechanism of action. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry, oncology, and drug development.

Introduction

Myristica malabarica, commonly known as the Malabar nutmeg, is a plant endemic to the Western Ghats of India. Traditionally used in Indian medicine and as a spice, this plant is a rich source of various phytochemicals, including a class of diarylnonanoids known as malabaricones.[1] Among these, this compound has emerged as a compound of significant interest due to its potent biological activities.[2]

This guide focuses on the technical aspects of this compound research, providing detailed methodologies for its isolation and the assessment of its anticancer properties. The primary audience for this document includes researchers and scientists in the fields of pharmacognosy, medicinal chemistry, and cancer biology, as well as professionals involved in the early stages of drug discovery and development.

Chemical and Physical Properties of this compound

This compound is chemically identified as 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one.[3] Its structure consists of a 2,6-dihydroxyacetophenone moiety linked to a phenyl group by a nine-carbon alkyl chain.[4] This unique structure contributes to its biological activity.

| Property | Value | Reference |

| Chemical Name | 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one | [3] |

| Molecular Formula | C₂₁H₂₆O₃ | [5] |

| Molecular Weight | 326.4 g/mol | [5] |

| CAS Number | 63335-23-9 | [5] |

| Appearance | Yellow crystals | [2] |

Experimental Protocols

Isolation of this compound from Myristica malabarica

The isolation of this compound is typically achieved from the dried fruit rind of Myristica malabarica through solvent extraction followed by column chromatography.[2][6]

Protocol:

-

Extraction:

-

Air-dry the fruit rinds of Myristica malabarica and grind them into a coarse powder.

-

Perform sequential extraction of the powdered plant material with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a solvent of intermediate polarity such as dichloromethane (DCM) or ethyl acetate, and finally a polar solvent like methanol. Malabaricones are typically found in the dichloromethane or methanolic extracts.[2]

-

Concentrate the desired extract in vacuo using a rotary evaporator to obtain a crude extract.

-

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in a nonpolar solvent (e.g., hexane).

-

Adsorb the crude extract onto a small amount of silica gel to create a slurry and load it onto the top of the prepared column.

-

Elute the column with a gradient solvent system of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane.[6] The specific gradient can be optimized by monitoring the separation on thin-layer chromatography (TLC).

-

Collect fractions of the eluate.

-

Monitor the fractions by TLC, visualizing the spots under UV light or by using a suitable staining reagent.

-

Combine fractions with similar TLC profiles that correspond to this compound.

-

Further purify the combined fractions by repeated column chromatography or crystallization to yield pure this compound as yellow crystals.[2]

-

Cell Culture

The human triple-negative breast cancer cell line, MDA-MB-231, is commonly used to evaluate the anticancer activity of this compound.

Protocol:

-

Cell Line Maintenance:

-

Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 2-3 days to maintain exponential growth.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

-

Cell Seeding:

-

Harvest MDA-MB-231 cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24 to 48 hours.

-

-

MTT Incubation and Measurement:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment:

-

Seed MDA-MB-231 cells in 6-well plates and treat them with various concentrations of this compound (e.g., 6, 8, and 10 µM) for 24 hours. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization, and collect both the adherent and floating cells.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells will be negative for both Annexin V-FITC and PI.

-

Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

-

Late apoptotic and necrotic cells will be positive for both Annexin V-FITC and PI.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Fixation:

-

Treat MDA-MB-231 cells with this compound for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours or overnight.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash them with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry. The sub-G0/G1 peak represents apoptotic cells with fragmented DNA.[7]

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction:

-

Treat MDA-MB-231 cells with this compound (e.g., 8 µM) for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Caspase-3, Caspase-8, Caspase-9, Fas, TNF, p53, XIAP, cIAP-2, Livin, and a loading control like β-actin) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common for many commercially available antibodies.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Quantitative Data

Cytotoxicity of Malabaricones

The cytotoxic effects of this compound and related compounds were evaluated against the MDA-MB-231 triple-negative breast cancer cell line.

| Compound | IC₅₀ (µM) in MDA-MB-231 cells | Reference |

| This compound | 8.81 ± 0.03 | [7] |

| Malabaricone B | > 10 | [2] |

| Malabaricone C | > 10 | [2] |

| Malabaricone D | > 10 | [2] |

Induction of Apoptosis by this compound

The percentage of apoptotic MDA-MB-231 cells increased in a dose-dependent manner after 24 hours of treatment with this compound.

| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |

| 0 (Control) | 7.3 | [3] |

| 6 | 20.4 | [3] |

| 8 | 35.25 | [3] |

| 10 | 50.65 | [3] |

Signaling Pathways and Experimental Workflows

Proposed Apoptotic Signaling Pathway of this compound

This compound induces apoptosis in triple-negative breast cancer cells through both the intrinsic and extrinsic pathways.[7] This involves the upregulation of key pro-apoptotic proteins and the downregulation of inhibitors of apoptosis proteins (IAPs).[7]

Caption: Proposed apoptotic signaling pathway of this compound in TNBC cells.

Experimental Workflow for Assessing Anticancer Activity

The following workflow outlines the key steps in evaluating the anticancer potential of this compound.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. ARTS and small-molecule ARTS mimetics upregulate p53 levels by promoting the degradation of XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Malabaricone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malabaricone A, a diarylnonanoid isolated from the fruit rind of Myristica malabarica, has emerged as a compound of significant interest in phytochemical and pharmacological research. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound. It includes a summary of its key physicochemical characteristics, detailed spectral data, and established experimental protocols for its extraction, isolation, and biological evaluation. Furthermore, this guide elucidates the molecular mechanisms underlying its potent anticancer activity, particularly in triple-negative breast cancer, through detailed signaling pathway diagrams. The comprehensive data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Physicochemical Properties

This compound is a yellow crystalline solid with the systematic name 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₆O₃ | [1][2] |

| Molecular Weight | 326.43 g/mol | [1] |

| Appearance | Yellow crystals | [3] |

| Melting Point | 80-82 °C | [3] |

| CAS Number | 63335-23-9 | [2] |

| Purity (via HPLC) | >96% | [1] |

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated acetone (CD₃COCD₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR (500MHz, CD₃COCD₃): δ 11.44 (s, 2H, 2-OH), 7.28 (dd, J₁=2Hz, J₂=8Hz, 2H), 7.26 (t, J=3Hz, 1H), 7.21 (d, J=8Hz, 2H), 7.16 (dd, J₁=1.5Hz, J₂=7Hz, 1H), 6.43(d, J=8.5Hz, 2H, H), 3.17 (t, J=7Hz, 2H), 2.62 (t, J=7Hz, 2H), 1.74-1.67 (m, 2H), 1.66-1.62 (m, 2H), 1.37 (s, 8H, 4 CH₂) ppm.[3]

¹³C NMR (125MHz, CD₃COCD₃): δ 208.0 (C=O), 162.2, 142.7, 135.9, 128.3, 128.1, 125.5, 110.2, 107.5, 44.4, 35.6, 31.4, 24.3 ppm.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals the presence of key functional groups.

FT-IR (neat, νₘₐₓ, cm⁻¹): 3254 (-OH), 2925, 2850, 1635 (C=O), 1600, 1471, 1246, 1038, 966, 876.[3]

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) confirms the molecular formula of this compound.[3] The fragmentation patterns observed in mass spectrometry are crucial for its structural identification.[4][5][6][7]

Experimental Protocols

Extraction and Isolation of this compound

This compound is isolated from the fruit rind of Myristica malabarica. A general procedure is outlined below:

The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC).[1][8] A typical HPLC analysis is performed on a C18 column with a mobile phase consisting of 0.25% acetic acid in water and methanol (1:1 ratio) at a flow rate of 1.0 mL/min.[1]

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Seed cells in a 96-well plate at a density of 1 × 10⁴ cells per well and allow them to adhere for 24 hours.[1]

-

Treat the cells with varying concentrations of this compound and incubate for the desired time period (e.g., 24, 48 hours).[1]

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Apoptosis Assay (FITC Annexin V Staining)

The induction of apoptosis by this compound can be assessed by flow cytometry using a FITC Annexin V apoptosis detection kit.

-

Treat cells with this compound at the desired concentration and time.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer provided in the kit.

-

Add FITC Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

Caspase Activity Assay

The activation of caspases, key mediators of apoptosis, can be quantified using caspase fluorometric assay kits.

-

Treat cells with this compound for the specified duration.[1]

-

Lyse the cells and incubate the lysate with a caspase-specific substrate conjugated to a fluorescent reporter.

-

Measure the fluorescence intensity using a fluorometer or a multi-mode plate reader.[1]

-

The increase in fluorescence is proportional to the caspase activity.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution can be analyzed by flow cytometry.

-

Treat cells with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]

Biological Activity and Signaling Pathways

This compound exhibits significant anticancer properties, particularly against triple-negative breast cancer (TNBC) cells, with an IC₅₀ of 8.81 ± 0.03 μM in MDA-MB-231 cells.[1][9] Its mechanism of action involves the induction of apoptosis through both the intrinsic and extrinsic pathways, as well as causing cell cycle arrest.[1][9]

Apoptosis Induction

This compound triggers programmed cell death in cancer cells by modulating key apoptotic proteins. It upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.[1][9]

Cell Cycle Arrest

This compound induces cell cycle arrest at the sub-G0 phase in triple-negative breast cancer cells.[1][9] This is achieved by downregulating key regulatory proteins involved in cell cycle progression. The accumulation of cells in the sub-G0 phase is indicative of apoptotic cell death.

References

- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C21H26O3 | CID 324062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Malabaricone A and related diarylnonanoids, focusing on their chemical properties, biological activities, and mechanisms of action, particularly in the context of cancer therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Diarylheptanoids and this compound

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1][2] These compounds are found in various plant families, including Zingiberaceae and Betulaceae.[1] A notable member of this class is curcumin. This compound is a diarylnonanoid, a structurally related compound with a nine-carbon chain, isolated from the fruit rind of Myristica malabarica, commonly known as the Malabar nutmeg.[3][4] It is chemically identified as 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one.[5] this compound has garnered significant interest for its potent biological activities, including antioxidant, anti-inflammatory, and particularly, its anticancer properties.[3]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one | [5] |

| Molecular Formula | C₂₁H₂₆O₃ | [6] |

| Molecular Weight | 326.43 g/mol | [3] |

| CAS Number | 63335-23-9 | [3] |

| Appearance | Yellow crystals | [1] |

Anticancer Activity of this compound and Related Compounds

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, with a particularly pronounced activity against triple-negative breast cancer (TNBC) cells.[4] The following tables summarize the 50% inhibitory concentration (IC₅₀) values of this compound and its related compounds in various cancer cell lines.

Table 1: IC₅₀ Values of Malabaricones in Breast Cancer and Non-Tumorigenic Cell Lines

| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 8.81 ± 0.03 | [4] |

| This compound | SK-BR-3 | Breast Cancer | > 25 | [1] |

| Malabaricone B | MDA-MB-231 | Triple-Negative Breast Cancer | 15.12 ± 0.21 | [1] |

| Malabaricone C | MDA-MB-231 | Triple-Negative Breast Cancer | 19.63 ± 0.45 | [1] |

| Malabaricone D | MDA-MB-231 | Triple-Negative Breast Cancer | 17.89 ± 0.33 | [1] |

| This compound | MCF-10A | Non-tumorigenic Breast Epithelial | 61.95 ± 0.54 | [1] |

| Malabaricone B | MCF-10A | Non-tumorigenic Breast Epithelial | 88.21 ± 0.78 | [1] |

| Malabaricone C | MCF-10A | Non-tumorigenic Breast Epithelial | 97.30 ± 0.91 | [1] |

| Malabaricone D | MCF-10A | Non-tumorigenic Breast Epithelial | 75.43 ± 0.67 | [1] |

Table 2: IC₅₀ Values of this compound in Hematopoietic Cancer Cell Lines

| Cell Line | Cancer Type | P-gp/MDR Status | IC₅₀ (µg/mL) | Reference |

| CCRF-CEM | T-lymphoblastic Leukemia | MDR- | 9.72 ± 1.08 | [2] |

| K-562 | Chronic Myeloid Leukemia | MDR- | 19.26 ± 0.75 | [2] |

| MOLT-3 | T-lymphoblastic Leukemia | MDR- | 11.54 ± 0.56 | [2] |

| U-937 | Histiocytic Lymphoma | MDR- | 10.32 ± 0.49 | [2] |

| HL-60 | Acute Promyelocytic Leukemia | MDR- | 14.78 ± 0.68 | [2] |

| NCI-H929 | Multiple Myeloma | MDR- | 9.65 ± 0.39 | [2] |

| U-266 | Multiple Myeloma | MDR- | 18.05 ± 0.17 | [2] |

| IM-9 | Multiple Myeloma | MDR- | 12.56 ± 0.24 | [2] |

| LP-1 | Multiple Myeloma | MDR+ | 12.33 ± 0.78 | [2] |

| RPMI-8226 | Multiple Myeloma | MDR+ | 10.67 ± 0.53 | [2] |

| CEM/ADR5000 | T-lymphoblastic Leukemia | MDR+ | 5.40 ± 1.41 | [2] |

Mechanism of Action: Induction of Apoptosis

This compound induces cancer cell death primarily through the induction of apoptosis, a form of programmed cell death. This process is mediated by a complex signaling cascade involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7]

Signaling Pathways

This compound treatment in cancer cells leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[1] This shift in the balance of apoptotic regulators culminates in the activation of caspases, the executioners of apoptosis.

Induction of Oxidative Stress

This compound also induces apoptosis by creating a redox imbalance within cancer cells.[8][9] It increases the levels of reactive oxygen species (ROS) while concurrently decreasing the activity of glutathione peroxidase, a key antioxidant enzyme.[8][10] This oxidative stress contributes to mitochondrial dysfunction and the activation of the apoptotic cascade.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the anticancer effects of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the fruit rind of Myristica malabarica.[1]

Protocol:

-

The dried and powdered fruit rind is subjected to sequential extraction with solvents of increasing polarity, often starting with dichloromethane (DCM) or methanol.[1]

-

The crude extract is then fractionated using column chromatography over silica gel.

-

Fractions are eluted with a gradient of solvents, such as hexane and ethyl acetate.

-

Fractions containing malabaricones are identified by thin-layer chromatography (TLC).

-

Further purification of the this compound-containing fractions is achieved by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

The structure and purity of the isolated this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1]

Protocol:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48 hours).

-

After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

-

The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

Caspase Activity Assay

Caspase activity is measured using fluorometric assays to quantify the activation of key apoptotic caspases.[1]

Protocol:

-

Cancer cells are treated with this compound or a vehicle control for a specified time.

-

After treatment, cells are harvested and lysed to release cellular proteins.

-

The cell lysate is incubated with a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3, IETD-AFC for caspase-8, or LEHD-AFC for caspase-9).

-

Cleavage of the substrate by the active caspase releases a fluorescent group (e.g., AFC).

-

The fluorescence intensity is measured using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths.

-

Caspase activity is expressed as the fold change relative to the untreated control.

Conclusion

This compound, a diarylnonanoid from Myristica malabarica, exhibits potent anticancer activity, particularly against aggressive cancer types like TNBC. Its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic signaling pathways, as well as the generation of oxidative stress. The detailed data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related diarylnonanoids as potential therapeutic agents in oncology. The favorable cytotoxicity profile against cancer cells compared to non-tumorigenic cells highlights its potential for selective cancer therapy.

References

- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. ijbcp.com [ijbcp.com]

- 5. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Malabaricone-A induces a redox imbalance that mediates apoptosis in U937 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Generation of Redox Imbalance Mediates the Cytotoxic Effect of Malabaricone-A in a Multidrug Resistant Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Malabaricone A: A Technical Guide

Malabaricone A, a member of the diarylnonanoid class of compounds, is a natural product isolated from the fruit rind of Myristica malabarica. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the preliminary biological screening of this compound, with a focus on its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities.

Cytotoxicity Screening

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of its anticancer activity is the induction of apoptosis through both intrinsic and extrinsic pathways.[1][2]

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cancer Type | Cell Line | IC50 Value | Reference |

| Triple-Negative Breast Cancer | MDA-MB-231 | 8.81 ± 0.03 μM | [2][3] |

| Breast Cancer | SK-BR-3 | > 15 μM (less active) | [2] |

| Leukemia (MDR-) | Various | 9.72 ± 1.08 to 19.26 ± 0.75 μg/ml | [4] |

| Multiple Myeloma (MDR-) | Various | 9.65 ± 0.39 to 18.05 ± 0.17 μg/ml | [4][5] |

| Leukemia (MDR+) | Various | 5.40 ± 1.41 to 12.33 ± 0.78 μg/ml | [4] |

| Multiple Myeloma (MDR+) | Various | 5.40 ± 1.41 to 12.33 ± 0.78 μg/ml | [4][5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 200 μl of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the old medium with fresh medium containing different concentrations of this compound (e.g., 0-100 μg/ml). Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 μl of MTT solution (5 mg/ml in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 μl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of this compound.

Signaling Pathway: this compound-Induced Apoptosis

This compound induces apoptosis by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[2] This involves the upregulation of key apoptotic proteins such as Fas/FasL, TNF/TNFR1, and p53, and the activation of caspases 3, 8, and 9.[2][3] It also downregulates inhibitor of apoptosis proteins (IAPs) like XIAP, cIAP-2, and Livin.[2][3] Furthermore, this compound modulates the MAPK and PI3K/AKT signaling pathways, promoting a pro-apoptotic state.[6]

Antimicrobial Screening

Malabaricones as a class of compounds have been reported to possess antimicrobial properties. For instance, Malabaricone B has shown promising bactericidal activity against multidrug-resistant Staphylococcus aureus.[7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/ml).

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. The concentration range can be set from, for example, 256 µg/ml to 0.5 µg/ml.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Antioxidant Activity Screening

The antioxidant potential of malabaricones has been documented, with Malabaricone C showing potent radical scavenging activity.[8][9][10]

Data Presentation: Antioxidant Activity of Malabaricone C (for reference)

| Assay | IC50 Value (Malabaricone C) | Reference |

| DPPH Radical Scavenging | 8.35 ± 2.20 μg/mL | [11] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Preparation of Solutions: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of the this compound solution to the DPPH solution. The total volume should be kept constant. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity Screening

Malabaricones, particularly Malabaricone C, have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[12][13]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay is used to evaluate the potential of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/ml) for 24 hours to induce NO production. Include a control group with cells and LPS but without this compound.

-

Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

-

Griess Reaction: Mix the supernatant with the Griess reagent and incubate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway: Inhibition of NF-κB Pathway

Malabaricone C has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[12] This involves preventing the phosphorylation and degradation of IκB, which in turn blocks the nuclear translocation of NF-κB and the expression of pro-inflammatory genes like iNOS and COX-2.[12]

References

- 1. Antioxidant activity of Myristica malabarica extracts and their constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malabaricone C, a constituent of spice Myristica malabarica, exhibits anti-inflammatory effects via modulation of cellular redox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally Derived Malabaricone B as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isolation and characterization of two antimicrobial agents from mace (Myristica fragrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. chondrex.com [chondrex.com]

- 8. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular mechanism of the anti-inflammatory activity of a natural diarylnonanoid, malabaricone C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjpbcs.com [rjpbcs.com]

A Technical Guide to the Solubility of Malabaricone A in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malabaricone A, a phenolic compound isolated from the fruit rind of Myristica malabarica, has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anticancer properties. As with any compound of therapeutic interest, understanding its solubility in common laboratory solvents is a critical prerequisite for facile handling, formulation development, and the design of robust biological assays. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and relevant biological pathway information to aid in its further investigation.

Core Data Presentation

Precise quantitative solubility data for this compound in a wide range of common laboratory solvents remains limited in publicly available literature. However, based on information available for closely related analogs and common laboratory practices for similar phenolic compounds, the following table summarizes the estimated and known solubility of this compound.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Known/Estimated Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble (A 20 mM stock solution of the analogue Malabaricone C, corresponding to ~6.53 mg/mL for this compound, has been reported) |

| Methanol | CH₃OH | 32.04 | Reported to be soluble (used for extraction from plant material) |

| Ethanol | C₂H₅OH | 46.07 | Likely soluble |

| Acetone | C₃H₆O | 58.08 | Likely soluble |

| Chloroform | CHCl₃ | 119.38 | Likely soluble |

| Water | H₂O | 18.02 | Poorly soluble |

Note on this compound:

-

Molecular Formula: C₂₁H₂₆O₃

-

Molar Mass: 326.43 g/mol

Experimental Protocols

To empower researchers to determine the precise solubility of this compound in their specific laboratory conditions and with their solvent of choice, a detailed experimental protocol based on the widely accepted shake-flask method coupled with UV-Vis spectroscopy is provided below.

Protocol: Determination of this compound Solubility via Shake-Flask Method and UV-Vis Spectroscopy

1. Objective: To determine the equilibrium solubility of this compound in a selected common laboratory solvent at a specified temperature.

2. Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, methanol, ethanol, acetone, chloroform, water)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (compatible with the solvent)

-

Volumetric flasks and pipettes for dilutions

3. Procedure:

Part A: Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be optimized.

-

After shaking, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

Part B: Sample Analysis

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Perform serial dilutions of the clear filtrate with the same solvent to bring the absorbance within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be predetermined by scanning a dilute solution of this compound across a range of wavelengths.

Part C: Quantification

-

Prepare a standard calibration curve by dissolving known concentrations of this compound in the same solvent.

-

Measure the absorbance of the standard solutions at the same λmax.

-

Plot a graph of absorbance versus concentration for the standards.

-

Determine the concentration of this compound in the diluted filtrate samples by interpolating their absorbance values on the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Mandatory Visualizations

Logical Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the solubility of this compound.

Signaling Pathway: this compound-Induced Apoptosis

This compound has been shown to exert its anticancer effects by inducing apoptosis, or programmed cell death. The following diagram depicts a simplified signaling pathway illustrating the induction of apoptosis.

Caption: A diagram showing the intrinsic and extrinsic pathways of apoptosis induced by this compound.

The Natural Abundance and Therapeutic Potential of Malabaricone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance of Malabaricone A in plant extracts, detailed experimental protocols for its extraction and quantification, and an exploration of its role in cellular signaling pathways. This compound, a diarylnonanoid compound, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in oncology. This document serves as a comprehensive resource for professionals engaged in natural product research and drug discovery.

Quantitative Abundance of this compound

This compound has been primarily isolated from various species of the Myristica genus, commonly known as nutmeg. The concentration of this bioactive compound varies depending on the plant species, the specific part of the plant used, and the solvent employed for extraction. The fruit rind of Myristica malabarica has been identified as a particularly rich source of this compound.

Below is a summary of the quantitative data available on the natural abundance of this compound in plant extracts.

| Plant Species | Plant Part | Extraction Solvent | Yield/Concentration of this compound | Reference |

| Myristica malabarica | Fruit Rind | Dichloromethane | 0.075% of the crude extract | [1] |

| Myristica malabarica | Fruit Rind | Methanol | 0.6% relative to other malabaricones in the extract | [2] |

| Myristica fragrans | Aril | Not specified | Present (quantitative data not available) | [3] |

| Myristica fragrans | Seeds | Not specified | Present (quantitative data not available) | [3] |

Note: The available quantitative data for this compound is still limited. Further research is required to determine its concentration in other parts of Myristica species (e.g., seeds, aril, bark, leaves) and to optimize extraction methods for higher yields.

Experimental Protocols

This section outlines the methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established laboratory practices.

Extraction and Isolation of this compound from Myristica malabarica Fruit Rind

This protocol describes a common method for the extraction and subsequent isolation of this compound.

a. Plant Material Preparation:

-

Collect fresh fruit rinds of Myristica malabarica.

-

Air-dry the rinds to remove moisture.

-

Grind the dried rinds into a coarse powder.

b. Solvent Extraction:

-

Perform a cold percolation extraction of the powdered rinds with dichloromethane (DCM) for 72 hours at room temperature.

-

Filter the extract to separate the solvent from the plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DCM extract.

c. Isolation by Column Chromatography:

-

Fractionate the crude DCM extract using silica gel column chromatography (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing this compound based on the TLC profile.

-

Further purify the combined fractions by repeated column chromatography or preparative HPLC to obtain pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantitative analysis of this compound in plant extracts.

a. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 0.25% acetic acid in water and methanol in a 1:1 ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

b. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of pure this compound in methanol and dilute to create a series of standard solutions of known concentrations.

-

Sample Solution: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the concentration range of the standard curve.

c. Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the apoptotic signaling pathway induced by this compound and a typical experimental workflow for its study.

Diagram 1: this compound-Induced Apoptotic Signaling Pathway

References

The Putative Biosynthesis of Malabaricones in Myristicaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malabaricones, a group of diarylnonanoid natural products isolated from plants of the Myristicaceae family, have garnered significant interest for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anti-quorum sensing properties. Despite numerous studies on their isolation, chemical synthesis, and pharmacological evaluation, the complete biosynthetic pathway of these complex molecules remains to be fully elucidated. This technical guide synthesizes the current understanding and proposes a putative biosynthetic pathway for malabaricones, drawing upon the general principles of polyketide biosynthesis and the known chemical structures of these compounds. This document provides a foundational resource for researchers aiming to unravel the precise enzymatic machinery and regulatory networks governing malabaricone production in Myristica species, which could pave the way for their biotechnological production and the development of novel therapeutic agents.

Introduction

The Myristicaceae family, which includes the well-known spice nutmeg (Myristica fragrans), is a rich source of unique secondary metabolites. Among these, the malabaricones (A, B, C, and D) stand out due to their diarylnonanoid structure, characterized by two aromatic rings connected by a nine-carbon aliphatic chain. These compounds have been isolated from various parts of Myristica plants, including the fruit rind, seeds, and bark. The significant biological activities exhibited by malabaricones underscore the importance of understanding their biosynthesis for potential applications in drug discovery and development. This guide provides an in-depth look at the proposed biosynthetic route to malabaricones, supported by available data and established biochemical principles.

Proposed Biosynthetic Pathway of Malabaricones

While the definitive biosynthetic pathway of malabaricones has not been experimentally proven, their chemical structure strongly suggests a polyketide origin. Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs), which are multi-domain enzymes that catalyze the iterative condensation of simple acyl-CoA precursors.

The proposed pathway for malabaricone biosynthesis likely involves a Type III PKS, which is common in plants for the synthesis of various phenolic lipids. The biosynthesis is hypothesized to initiate with a phenylpropanoid precursor, which serves as the starter unit, followed by chain extension with malonyl-CoA units.

The key steps in the proposed pathway are:

-

Initiation: The biosynthesis is likely initiated with a cinnamoyl-CoA derivative, such as p-coumaroyl-CoA, which is derived from the shikimate pathway.

-

Polyketide Chain Assembly: A Type III PKS would then catalyze the iterative condensation of the starter unit with multiple molecules of malonyl-CoA. This process elongates the aliphatic chain.

-

Cyclization and Aromatization: Intramolecular cyclization of the polyketide chain, followed by aromatization, would lead to the formation of the first aromatic ring system.

-

Second Aromatic Ring Formation: The formation of the second aromatic ring is more speculative. It could arise from a second, independent polyketide extension and cyclization event, followed by a coupling reaction, or through a more complex series of modifications to the initial polyketide chain.

-

Tailoring Reactions: Following the formation of the core diarylnonanoid scaffold, a series of tailoring reactions, including hydroxylations, methylations, and reductions, would be carried out by specific enzymes to produce the various malabaricone analogues (A, B, C, and D).

Below is a DOT script representation of the proposed biosynthetic pathway.

Methodological & Application

Application Notes and Protocols for the Isolation of Malabaricone A from Myristica malabarica Fruit Rind

Audience: Researchers, scientists, and drug development professionals.

Introduction: Malabaricone A is a bioactive acylphenol compound isolated from the fruit rind of Myristica malabarica, a plant native to the Western Ghats of India.[1] This document provides detailed protocols for the extraction, isolation, and characterization of this compound. Additionally, it summarizes its cytotoxic and apoptotic activities against cancer cell lines and outlines the key signaling pathways involved. Malabaricones, including this compound, have demonstrated a range of biological activities such as anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1]

Data Presentation

Table 1: Yield of Malabaricones from Myristica malabarica Fruit Rind

| Compound | Yield (mg) | Percentage Yield (%) | Physical Appearance |

| This compound | 500 | 0.075 | Yellow crystals |

| Malabaricone B | 800 | 0.119 | Pale yellow solid |

| Malabaricone C | 1000 | 0.149 | Yellow crystalline solid |

| Malabaricone D | 250 | 0.037 | Pale yellow crystals |

Data extracted from a study by Pothiyil S. Vimalkumar, et al. (2024).[1]

Table 2: In Vitro Cytotoxicity of Malabaricones against MDA-MB-231 Triple-Negative Breast Cancer Cells

| Compound | IC₅₀ (µM) after 24h exposure |

| This compound | 8.11 ± 0.03 |

| Malabaricone B | 15.12 - 19.63 |

| Malabaricone C | 15.12 - 19.63 |

| Malabaricone D | 15.12 - 19.63 |

IC₅₀ value represents the concentration required to inhibit 50% of cell growth.[1]

Experimental Protocols

1. Extraction of Malabaricones from Myristica malabarica Fruit Rind

This protocol details the initial extraction of crude malabaricones from the plant material.

-

Plant Material: Dried and powdered fruit rind of Myristica malabarica.

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

The powdered fruit rind is subjected to extraction with dichloromethane at room temperature.

-

The resulting DCM extract is filtered to remove solid plant material.

-

The filtrate is concentrated under reduced pressure to yield the crude extract containing a mixture of malabaricones.

-

2. Isolation of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude DCM extract.

-

Stationary Phase: Silica gel for column chromatography.

-

Mobile Phase: Gradient elution with an ethyl acetate-hexane solvent system.

-

Procedure:

-

The crude DCM extract is adsorbed onto a small amount of silica gel.

-

The adsorbed sample is loaded onto a silica gel column packed with hexane.

-

The column is eluted with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are pooled and concentrated.

-

The purified this compound is obtained as yellow crystals upon recrystallization.[1][2]

-

3. Characterization of this compound

The identity and purity of the isolated this compound are confirmed using spectroscopic methods.

-

Techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton structure of the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the carbon skeleton of the molecule.

-

ESI-MS (Electrospray Ionization Mass Spectrometry): To determine the molecular weight of the compound.

-

-

Procedure:

-

The purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

NMR and mass spectra are acquired and compared with previously reported data for confirmation.[1]

-

4. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic potential of this compound against cancer cell lines.

-

Cell Line: MDA-MB-231 (triple-negative breast cancer).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Procedure:

-

MDA-MB-231 cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with varying concentrations of this compound for 24 hours.

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader to determine cell viability.

-

The IC₅₀ value is calculated from the dose-response curve.[1]

-

Visualizations

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Apoptotic signaling pathways induced by this compound in cancer cells.[3]

References

- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: HPLC Method for the Quantification of Malabaricone A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malabaricone A is a bioactive acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam., commonly known as Malabar nutmeg.[1][2] This compound has garnered significant interest for its potent anticancer properties, particularly its ability to induce apoptosis in cancer cells.[1][3] As research into its therapeutic potential advances, a reliable and reproducible analytical method for its quantification is essential for quality control, pharmacokinetic studies, and formulation development. This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard: (>96% purity)

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Acetic Acid (Analytical grade)

-

Plant Material: Dried fruit rinds of Myristica malabarica

-

Equipment: HPLC system with UV/DAD detector, analytical balance, vortex mixer, sonicator, centrifuge, 0.45 µm syringe filters.

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Myristica malabarica Fruit Rind)

-

Grinding: Grind the dried fruit rinds of Myristica malabarica into a fine powder.[4]

-

Extraction: Accurately weigh 1 g of the powdered plant material into a flask. Add 20 mL of methanol (or dichloromethane) and extract using sonication for 30 minutes.[1]

-

Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue two more times to ensure complete extraction.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Sample for Analysis: Accurately weigh 10 mg of the crude extract, dissolve it in 10 mL of the mobile phase. Vortex and sonicate for 10 minutes.

-

Final Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[5]

HPLC Method and Conditions

An established method for the analysis of malabaricones utilizes a reversed-phase C18 column.[1] The conditions are summarized in Table 1.

| Parameter | Condition |

| Instrument | Shimadzu HPLC-LC 20A series or equivalent |

| Column | C18, 5 µm particle size |

| Mobile Phase | 0.25% Acetic Acid in Water : Methanol (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 345 nm[6] |

| Column Temperature | Ambient |

| Run Time | 30 minutes |

| Table 1: HPLC Chromatographic Conditions.[1][6] |

Method Validation Parameters

For quantitative analysis, the HPLC method should be validated according to ICH guidelines.[7][8] Key parameters to assess include:

-

Linearity: Assessed by injecting at least five concentrations of the standard solution. The correlation coefficient (R²) should be ≥ 0.99.[9]

-

Accuracy: Determined by spike-recovery experiments at three different concentration levels. Recovery should typically be within 98-102%.[10]

-

Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should be ≤ 2%.[10]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[9]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or other malabaricones.

Data Presentation

Quantitative data from literature is summarized below for context.

| Source Material | Extraction Solvent | This compound Content (%) | Reference |

| M. malabarica Fruit Rind | Dichloromethane (DCM) | 0.075% | [1] |

| M. malabarica Fruit Rind | Methanol | 0.6% | [6] |

| Table 2: Quantitative content of this compound in Myristica malabarica extracts. |

| Cell Line | Assay | IC₅₀ Value | Reference |

| MDA-MB-231 (TNBC) | MTT | 8.81 ± 0.03 µM | [1] |

| MDA-MB-231 (TNBC) | MTT | 8.11 ± 0.03 µM (after 24h) | [1] |

| Table 3: In vitro anticancer activity of this compound. |

Visualizations

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

Apoptotic Signaling Pathway of this compound

This compound induces apoptosis in triple-negative breast cancer cells through the activation of both intrinsic and extrinsic pathways.[1][3]

References

- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]

- 5. extractionmagazine.com [extractionmagazine.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mastelf.com [mastelf.com]

- 9. assayprism.com [assayprism.com]

- 10. pharmtech.com [pharmtech.com]

Application Notes and Protocols for Malabaricone A in Cancer Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malabaricone A (Mal-A) is a natural diarylnonanoid compound isolated from the fruit rind of Myristica malabarica. Emerging research has highlighted its potential as a potent anti-cancer agent. These application notes provide a comprehensive overview of the use of this compound in cancer cell culture assays, including its mechanism of action, protocols for key experiments, and quantitative data on its efficacy. Mal-A has demonstrated cytotoxicity against a range of cancer cell lines, including those with multidrug resistance, making it a compound of significant interest for further pharmacological investigation.[1][2]

Mechanism of Action